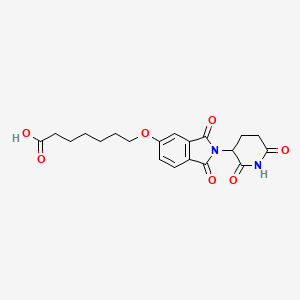
Thalidomide-5'-O-C6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C6-acid is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic applications in treating multiple myeloma and leprosy. Thalidomide-5’-O-C6-acid is particularly significant in the field of targeted protein degradation, where it serves as a building block for degrader molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C6-acid involves the modification of the thalidomide molecule to introduce a carboxylic acid group at the 5’ position. This is typically achieved through a series of organic reactions, including nitration, reduction, and hydrolysis. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C6-acid follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow reactors and automated systems to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5’-O-C6-acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the thalidomide structure can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of activating agents like carbodiimides.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C6-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of probes for studying protein interactions and cellular processes.
Medicine: Integral in the design of targeted protein degraders, which are used to selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-C6-acid involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is a powerful approach for eliminating disease-causing proteins and has significant therapeutic potential .
Comparación Con Compuestos Similares
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Iberdomide: A newer derivative with promising applications in hematological malignancies.
Uniqueness: Thalidomide-5’-O-C6-acid is unique due to its specific modification at the 5’ position, which allows for the conjugation of various functional groups. This makes it a versatile building block for designing targeted protein degraders and other bioactive molecules .
Propiedades
Fórmula molecular |
C20H22N2O7 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26) |
Clave InChI |
HTRKTFQTJGMMTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















